molecular formula C10H15NO2 B6261184 3-[(4-methoxyphenyl)amino]propan-1-ol CAS No. 69380-36-5

3-[(4-methoxyphenyl)amino]propan-1-ol

Cat. No.: B6261184
CAS No.: 69380-36-5
M. Wt: 181.2
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Description

3-[(4-methoxyphenyl)amino]propan-1-ol is an organic compound with the molecular formula C10H15NO2. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an amino group and a propanol chain. This compound is known for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-[(4-methoxyphenyl)amino]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of p-methoxyacetophenone with nitropropane to generate p-methoxyphenylnitropropane. This intermediate is then reduced in the presence of hydrogen to yield the desired amino compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)amino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-methoxybenzaldehyde, while reduction can produce various amines.

Scientific Research Applications

3-[(4-methoxyphenyl)amino]propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)amino]propan-1-ol involves its interaction with specific molecular targets. The methoxy and amino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-(4-methoxyphenyl)propan-1-ol
  • 3-amino-3-(3-methoxyphenyl)propan-1-ol
  • 3-(4-methoxyphenyl)-1-propanol

Uniqueness

3-[(4-methoxyphenyl)amino]propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both methoxy and amino groups on the phenyl ring allows for versatile reactivity and potential therapeutic applications .

Properties

CAS No.

69380-36-5

Molecular Formula

C10H15NO2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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